molecular formula C10H7F3N2O B2984768 6-Cyclopropyl-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile CAS No. 861212-38-6

6-Cyclopropyl-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile

Cat. No. B2984768
M. Wt: 228.174
InChI Key: ZCDZVNUZVPVCST-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile is a chemical compound with the molecular formula C10H7F3N2O and a molecular weight of 228.17 . It is used for research purposes .


Synthesis Analysis

The synthesis of this compound involves a multi-step reaction. The first step involves the use of sodium methylate in methanol and tetrahydrofuran at 0 - 20 °C . The second step involves the use of 1,4-diaza-bicyclo [2.2.2]octane in ethanol at 20 °C under reflux . The reaction mixture is stirred under reflux for 3-6 hours until complete conversion of the starting materials, as monitored by TLC . After cooling to room temperature, the solvent is evaporated under reduced pressure and the residue is neutralized with diluted hydrochloric acid (1 N) to precipitate the crude products . The yield is typically between 70-90% .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Cyclopropyl-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile include a molecular weight of 228.17 . The compound should be stored sealed in a dry environment at 2-8°C . The boiling point is not specified .

Scientific Research Applications

Synthesis and Structure

  • The chemical structure of related compounds has been extensively studied, revealing insights into their molecular configurations. For instance, Moustafa and Girgis (2007) synthesized compounds with similar structures and determined their crystal structures using X-ray data, highlighting the importance of these compounds in structural chemistry and crystallography (Moustafa & Girgis, 2007).

Derivative Formation

  • The compound has been used as a precursor for the synthesis of various derivatives. Khrustaleva et al. (2014) demonstrated the formation of Pyrido[1,2-a][1,3,5]Triazine derivatives by aminomethylation, showcasing its versatility in synthesizing heterocyclic compounds (Khrustaleva et al., 2014).

Chemical Properties and Reactions

  • Sukach et al. (2015) explored the synthesis of trifluoromethylated analogues, including those derived from the subject compound, furthering our understanding of its chemical reactivity and potential applications in creating new molecular structures (Sukach et al., 2015).

Optical and Electronic Applications

  • The derivatives of this compound have potential applications in optical and electronic fields. Zedan, El‐Taweel, and El‐Menyawy (2020) reported on the optical and junction characteristics of pyrazolo pyridine derivatives, indicating potential uses in electronic devices and sensors (Zedan, El ‐ Taweel, & El ‐ Menyawy, 2020).

Crystallography and Molecular Structure

  • The compound's relevance in crystallography is evidenced by research on its molecular and crystal structure. Jansone et al. (2007) provided a detailed analysis of its crystal structure, contributing to the field of material science and molecular engineering (Jansone et al., 2007).

Safety And Hazards

The safety precautions for handling 6-Cyclopropyl-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile include keeping the container tightly closed, protecting it from moisture, and handling it under inert gas . It should be kept away from heat, sparks, open flames, hot surfaces, and should not be sprayed on an open flame or other ignition source . It should also be kept away from any possible contact with water due to the risk of violent reaction and possible flash fire .

properties

IUPAC Name

6-cyclopropyl-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)7-3-8(5-1-2-5)15-9(16)6(7)4-14/h3,5H,1-2H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDZVNUZVPVCST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(C(=O)N2)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopropyl-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile

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